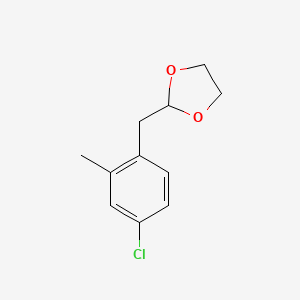

4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which suggests that electrochemical methods could be applicable for synthesizing similar chlorinated compounds . Additionally, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane through radical and cationic routes indicates that polymerizable chlorinated dioxolanes can be prepared using different initiators .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, has been characterized by single-crystal X-ray diffraction, showing a planar benzene ring system with specific dihedral angles between substituents . This information suggests that the molecular structure of 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene could also be planar with substituents affecting the overall geometry.

Chemical Reactions Analysis

The reactivity of chlorinated dioxolanes is influenced by the nature of substituents, as seen in the selective chlorination of 1,3-dioxolan-4-ones . The presence of a chloromethyl group promotes selective replacement at specific positions on the ring, which could be relevant for understanding the reactivity of 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various computational methods. For example, the luminescent properties of chlorinated phenols have been investigated, which could imply that 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene may also exhibit luminescence . Additionally, the electronic and excited state properties of chlorinated benzene derivatives have been analyzed in different solvent atmospheres, providing insights into the solvent effects on such compounds .

Scientific Research Applications

Antimicrobial Agents and Biomaterial Functionalization

- Antimicrobial Properties of Monoterpenes : A study on p-Cymene, a monoterpene structurally different but related in the context of benzene derivatives used in antimicrobial applications, shows its significant antimicrobial effects. This suggests that similar compounds, potentially including 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene, could be explored for their antimicrobial properties or as functionalizing agents for biomaterials and nanomaterials (Marchese et al., 2017).

Green Chemistry and Methane Conversion

- Oxidative Methylation of Aromatics Over Zeolite Catalysts : Research on the conversion of methane to more valuable hydrocarbons through the methylation of aromatic compounds, including benzene derivatives, underlines the importance of such chemical structures in green chemistry applications. This implies potential roles for similar compounds in catalytic processes aimed at environmental sustainability (Adebajo, 2007).

Advanced Materials and Polymer Research

- Plastic Scintillators Based on Polymethyl Methacrylate : This study discusses the use of benzene derivatives in the development of plastic scintillators, indicating the relevance of complex benzene-based compounds in material science, particularly in the development of detectors for radiation measurement (Salimgareeva & Kolesov, 2005).

Synthesis and Chemical Properties

- Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo[diazepines] : While not directly related, this review on the synthesis of complex molecules from simple benzene derivatives highlights the versatility of such compounds in synthetic organic chemistry. It indicates the potential for 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene to serve as a precursor or intermediate in the synthesis of pharmacologically or industrially significant compounds (Ibrahim, 2011).

Mechanism of Action

- The chloromethyl group can undergo nucleophilic substitution reactions at the benzylic position. This means that the hydrogen atom on the benzylic carbon can be replaced by other nucleophiles (such as proteins or enzymes) through either SN1 (substitution, unimolecular) or SN2 (substitution, bimolecular) mechanisms .

- Biliverdin synthesis, catalyzed by heme oxygenase, cleaves the heme ring at the alpha methene bridge to form biliverdin. Biliverdin is subsequently converted to bilirubin by biliverdin reductase .

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

2-[(4-chloro-2-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8-6-10(12)3-2-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZOLROABCYBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645887 | |

| Record name | 2-[(4-Chloro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898785-13-2 | |

| Record name | 1,3-Dioxolane, 2-[(4-chloro-2-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chloro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

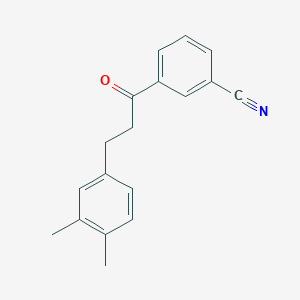

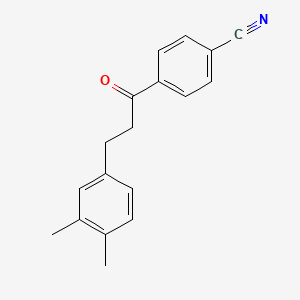

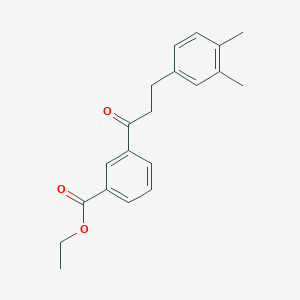

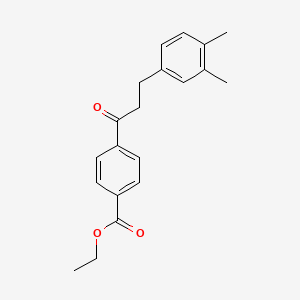

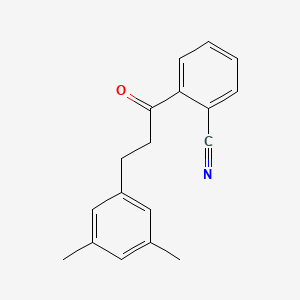

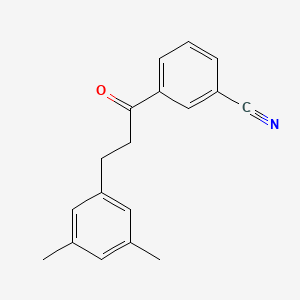

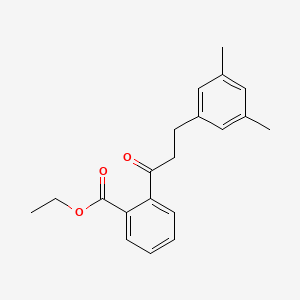

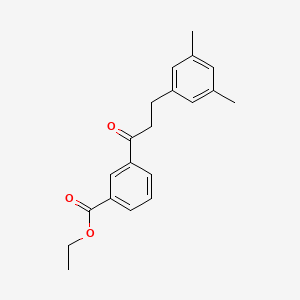

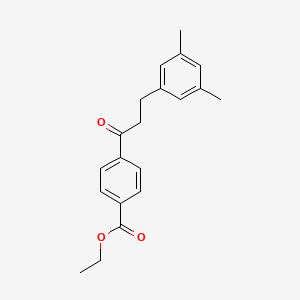

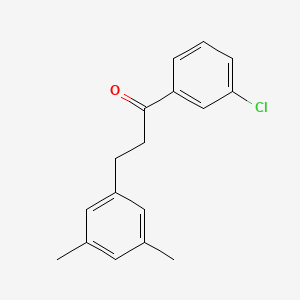

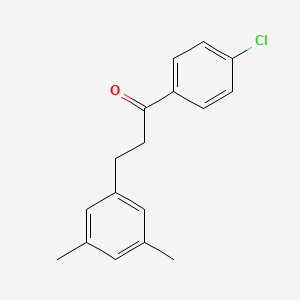

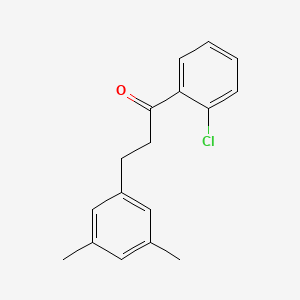

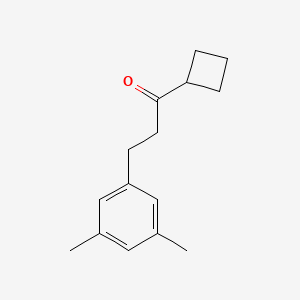

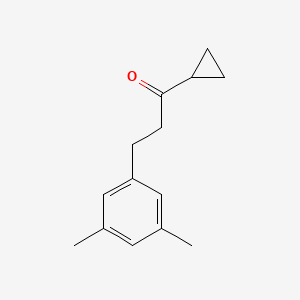

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.